H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 is a synthetic peptide composed of a specific sequence of amino acids. The peptide begins with pyroglutamic acid (H-Pyr), followed by proline (Pro), aspartic acid (Asp), another proline, asparagine (Asn), alanine (Ala), phenylalanine (Phe), tyrosine (Tyr), glycine (Gly), leucine (Leu), and methionine (Met) with a terminal amide group (NH2). This sequence contributes to its unique structural and functional properties, making it a subject of interest in biochemical research and pharmaceutical applications. The molecular weight of this peptide is approximately 1292.4 g/mol, which is significant for its interactions and biological activity .
The specific reactions depend on the amino acids involved and the conditions applied during the synthesis or modification processes.
H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 exhibits several biological activities that are of interest in pharmacology and biochemistry:
These activities make it a candidate for further research in therapeutic applications.
The synthesis of H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing chain anchored to a solid resin. The process includes:
This method ensures high purity and yield of the desired peptide.
H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 has various applications across different fields:
Studies on the interactions of H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 with biological targets are crucial for understanding its mechanism of action:
These interaction studies are essential for elucidating the biological roles of this compound.
Several peptides share structural similarities with H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| AcGly-Phe-Asn(OH) | Tripeptide | Exhibits antiproliferative activity |
| AcGly-Phe-Asn(NH2) | Tripeptide | Similar activity profile as above |
| Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe | Longer peptide | Contractile effects on smooth muscle |
The uniqueness of H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 lies in its specific amino acid sequence, particularly the presence of proline, aspartic acid, and methionine. This combination may lead to distinct structural conformations and biological activities not found in other peptides. Its unique sequence allows it to potentially interact with specific biological targets differently than similar compounds .